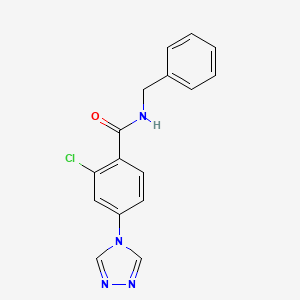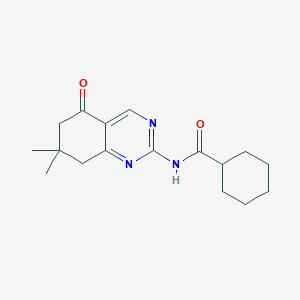![molecular formula C17H19N5O B5458154 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine](/img/structure/B5458154.png)
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is a small molecule compound that has shown promising results in preclinical studies for the treatment of cancer and other diseases. In
Mechanism of Action
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine acts as a potent and selective inhibitor of the mTOR kinase, which is a critical regulator of cell growth, proliferation, and survival. It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are involved in multiple signaling pathways that control cell metabolism, protein synthesis, and autophagy.
Biochemical and Physiological Effects:
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. It also has potent anti-angiogenic effects and can inhibit the growth of blood vessels that supply tumors. In addition, 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine is a potent and selective inhibitor of mTOR kinase, which makes it an excellent tool for studying the role of mTOR signaling in various biological processes. However, like any other small molecule inhibitor, 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has some limitations. It can have off-target effects, and its potency and selectivity can vary depending on the cell type and experimental conditions. Therefore, it is essential to use appropriate controls and validate the results using other methods.
Future Directions
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. However, there are still many unanswered questions regarding its mechanism of action, optimal dosing, and potential side effects. Future research should focus on addressing these questions and identifying the patient populations that are most likely to benefit from 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine treatment. Additionally, new analogs of 2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine with improved potency and selectivity could be developed to overcome some of the limitations of the current compound.
Synthesis Methods
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine is a synthetic compound that can be prepared using several methods. One of the most common methods is the reaction of 6-bromo-2-chloronicotinonitrile with 1-pyrrolidinecarboxylic acid, followed by the reaction with 3-azetidinone and 4-pyridineboronic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2-[3-(4-pyridinyl)-1-azetidinyl]-6-(1-pyrrolidinylcarbonyl)pyrazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
properties
IUPAC Name |
[6-(3-pyridin-4-ylazetidin-1-yl)pyrazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-17(21-7-1-2-8-21)15-9-19-10-16(20-15)22-11-14(12-22)13-3-5-18-6-4-13/h3-6,9-10,14H,1-2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGAWMUHZPVGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CC(C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)

![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)
![7-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458092.png)

![methyl 2-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5458103.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5458106.png)
![methyl 2-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5458113.png)
![methyl 2-(4-fluorobenzylidene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5458118.png)
![2-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5458125.png)
![8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5458132.png)
![4-bromo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5458135.png)

![N-(3,4-dichlorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5458165.png)